

# A Technical Guide to Methyl-1,2-cyclopentene Oxide (CAS: 16240-42-9)

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## Compound of Interest

Compound Name: Methyl-1,2-cyclopentene oxide

Cat. No.: B094717

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## Abstract

This technical guide provides a comprehensive overview of **Methyl-1,2-cyclopentene oxide** (CAS: 16240-42-9), a valuable epoxide intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and characteristic reactions, and explores its emerging role in medicinal chemistry, particularly as a scaffold for antiviral agents. All quantitative data is presented in clear, tabular formats, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

## Chemical Identity and Properties

**Methyl-1,2-cyclopentene oxide**, also known by its systematic IUPAC name 1-methyl-6-oxabicyclo[3.1.0]hexane, is a cyclic ether with the chemical formula  $C_6H_{10}O$ <sup>[1][2]</sup>. Its structure consists of a five-membered cyclopentane ring fused to an epoxide ring, with a methyl group attached to one of the epoxide carbons.

Table 1: Physicochemical Properties of **Methyl-1,2-cyclopentene oxide**<sup>[1][3][4]</sup>

Property	Value
CAS Number	16240-42-9
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O
Molecular Weight	98.14 g/mol
Boiling Point	113 °C (lit.)
Density	0.914 g/mL at 25 °C (lit.)
Refractive Index (n <sub>20/D</sub> )	1.431 (lit.)
SMILES	CC12CCCC1O2
InChI	InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3
InChIKey	XMDQJXIEKHMDMG-UHFFFAOYSA-N

Table 2: Spectroscopic Data for **Methyl-1,2-cyclopentene oxide**

Spectroscopy	Data (Predicted/Typical)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), 1.42 (s, 3H)
<sup>13</sup> C NMR	Characteristic epoxide signals are expected in the range of 50-70 ppm.
Infrared (IR)	C-O-C stretching (epoxide ring) expected around 1250 cm <sup>-1</sup> and 800-900 cm <sup>-1</sup> .
Mass Spectrometry (MS)	Molecular ion peak (M <sup>+</sup> ) at m/z = 98.

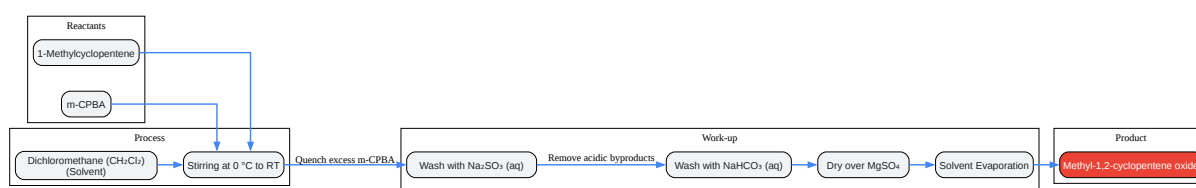
Note: Experimental spectroscopic data for this specific compound is not readily available in public databases. The provided <sup>1</sup>H NMR data is a prediction, and the <sup>13</sup>C NMR, IR, and MS data are based on the typical spectral characteristics of similar epoxides.

## Synthesis and Experimental Protocols

The primary method for the synthesis of **Methyl-1,2-cyclopentene oxide** is the epoxidation of 1-methylcyclopentene. This can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice[5][6][7]. An alternative "green" approach utilizes hydrogen peroxide with a suitable catalyst[8][9].

## Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method involves the direct reaction of 1-methylcyclopentene with m-CPBA in an inert solvent, such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ )[10][11]. The reaction is typically carried out at or below room temperature and proceeds via a concerted mechanism[7][11].



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**Figure 1:** General workflow for the synthesis of **Methyl-1,2-cyclopentene oxide** via m-CPBA epoxidation.

### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclopentene (1.0 eq) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). Cool the solution to 0 °C in an ice

bath.

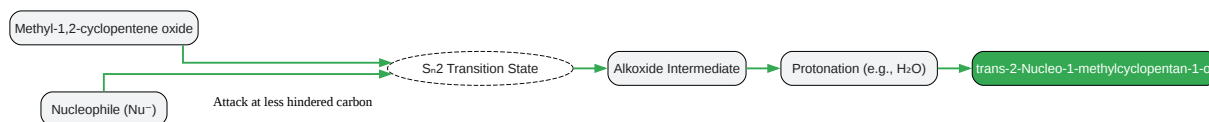
- Addition of m-CPBA: To the cooled solution, add solid m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
- Work-up:
  - Cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite ( $\text{Na}_2\text{SO}_3$ ). Stir vigorously for 20 minutes.
  - Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) (2 x) and brine (1 x).
  - Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure **Methyl-1,2-cyclopentene oxide**.

## Chemical Reactivity: Ring-Opening Reactions

The strained three-membered ring of **Methyl-1,2-cyclopentene oxide** makes it susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of the attack depends on the reaction conditions (acidic or basic).

### Base-Catalyzed Ring Opening

Under basic or nucleophilic conditions, the reaction proceeds via an  $\text{S}_\text{N}2$  mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide[12]. In the case of **Methyl-1,2-cyclopentene oxide**, this is the secondary carbon.



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**Figure 2:** Base-catalyzed ring-opening of **Methyl-1,2-cyclopentene oxide**.

Experimental Protocol (Example with Sodium Methoxide):

- **Reaction Setup:** To a solution of **Methyl-1,2-cyclopentene oxide** (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).
- **Extraction and Purification:** Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. Purify the product by distillation or chromatography.

## Applications in Drug Development

The rigid, bicyclic structure of **Methyl-1,2-cyclopentene oxide** makes it an attractive scaffold in medicinal chemistry. Its primary application lies in the synthesis of carbocyclic nucleoside analogues, which are a class of compounds with significant antiviral and antitumor activities[13][14][15].

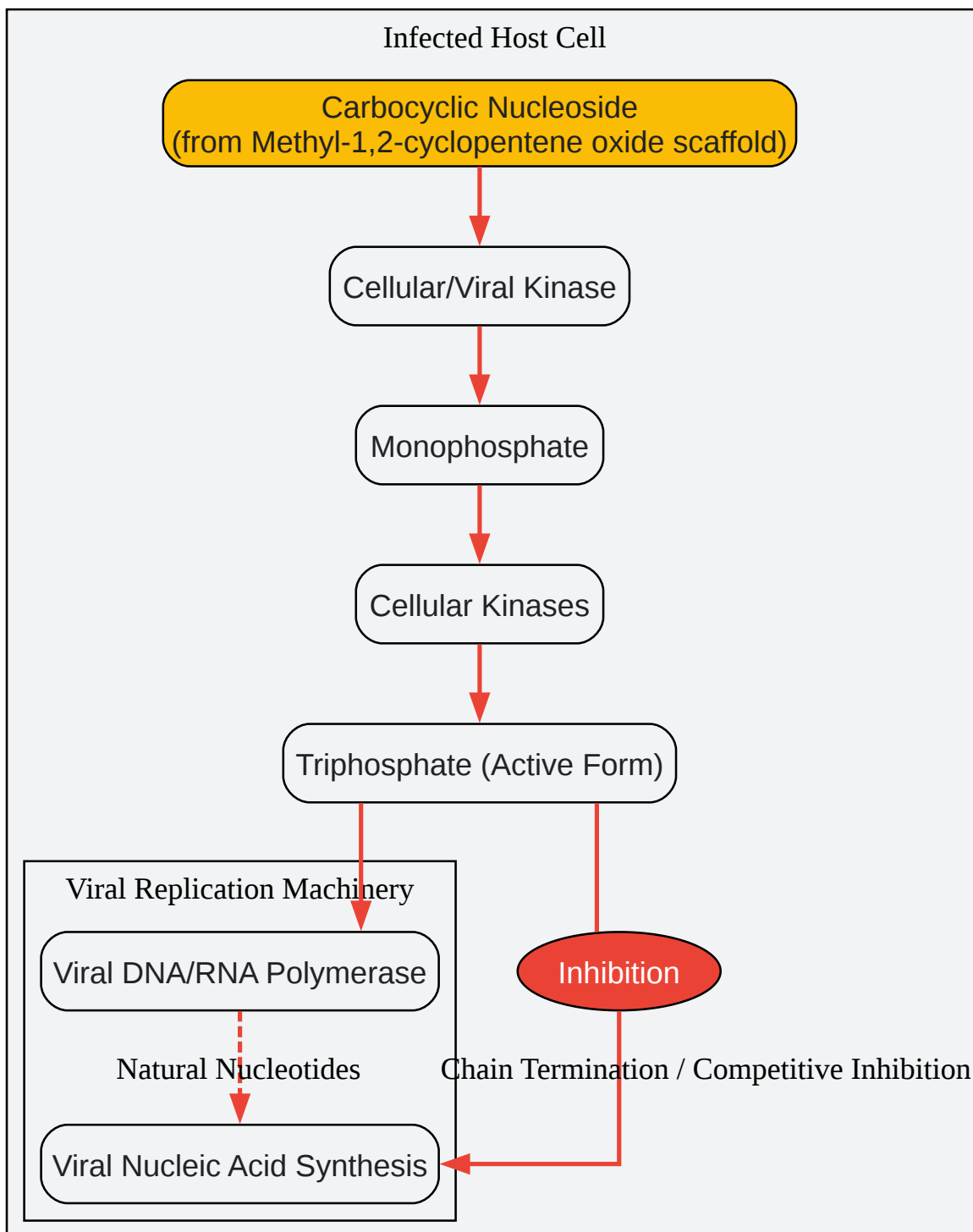
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group[13]. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond[13]. The 1-methyl-6-

oxabicyclo[3.1.0]hexane core can be elaborated to mimic the ribose sugar, and subsequent coupling with nucleobases yields novel therapeutic candidates[14][15].

One notable example is a deoxyguanosine analogue derived from this scaffold, which has demonstrated potent antiviral activity against the Epstein-Barr virus (EBV)[15].

## General Mechanism of Action of Carbocyclic Nucleoside Analogues

Many carbocyclic nucleoside analogues exert their therapeutic effect by interfering with nucleic acid synthesis. After entering the cell, they are phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases[2][16][17]. Another mechanism involves the inhibition of enzymes crucial for nucleotide biosynthesis, such as inosine monophosphate dehydrogenase (IMPDH)[1].



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**Figure 3:** General mechanism of action for antiviral carbocyclic nucleosides.

## Conclusion

**Methyl-1,2-cyclopentene oxide** is a versatile and valuable building block in organic synthesis. Its straightforward synthesis and predictable reactivity make it a useful intermediate for creating more complex molecular architectures. The demonstrated utility of its core structure in the development of potent antiviral agents highlights its significance for researchers in drug discovery and medicinal chemistry. Further exploration of derivatives based on this scaffold holds promise for the development of new therapeutic agents.

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